molecular formula C11H12F2N4O3S B6984480 N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-methoxypyridine-3-sulfonamide

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-methoxypyridine-3-sulfonamide

Cat. No.: B6984480
M. Wt: 318.30 g/mol
InChI Key: VGXFFCXZYQTDEF-UHFFFAOYSA-N
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Description

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-methoxypyridine-3-sulfonamide is a synthetic compound characterized by its unique chemical structure, which includes a difluoromethyl group attached to an imidazole ring, linked to a methoxypyridine sulfonamide

Properties

IUPAC Name

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-methoxypyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4O3S/c1-20-10-8(3-2-4-15-10)21(18,19)16-7-9-14-5-6-17(9)11(12)13/h2-6,11,16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXFFCXZYQTDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)S(=O)(=O)NCC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-methoxypyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring with a difluoromethyl group. This can be achieved through the reaction of a suitable precursor with difluoromethylating agents under controlled conditions.

    Attachment of the Pyridine Ring: The imidazole derivative is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction, to form the desired linkage.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-methoxypyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-methoxypyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoromethyl group and the imidazole ring play crucial roles in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methylamine
  • N-[[1-(difluoromethyl)imidazol-2-yl]methyl}cyclopropanamine

Uniqueness

Compared to similar compounds, N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-methoxypyridine-3-sulfonamide is unique due to the presence of the methoxypyridine sulfonamide group, which enhances its solubility and reactivity. This structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for various applications.

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